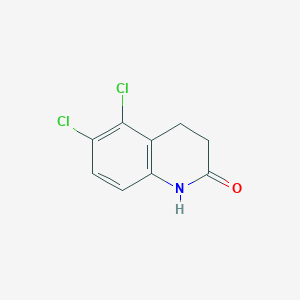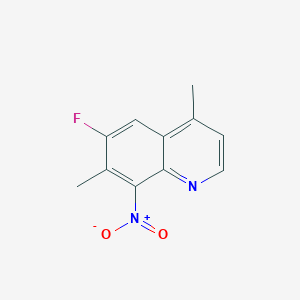
1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, and an amine group attached to a tetrahydroquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring or to reduce any oxidized derivatives back to the original compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A related compound with a methoxy group and a carboxylic acid functional group.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another similar compound with a chloro and fluoro substitution.
Uniqueness
1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its specific substitution pattern and the presence of the cyclopropyl group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H14F2N2 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
1-cyclopropyl-6,7-difluoro-3,4-dihydro-2H-quinolin-4-amine |
InChI |
InChI=1S/C12H14F2N2/c13-9-5-8-11(15)3-4-16(7-1-2-7)12(8)6-10(9)14/h5-7,11H,1-4,15H2 |
InChIキー |
INIKKLDXGIKUIF-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2CCC(C3=CC(=C(C=C32)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)

![1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11885589.png)








![(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B11885633.png)

